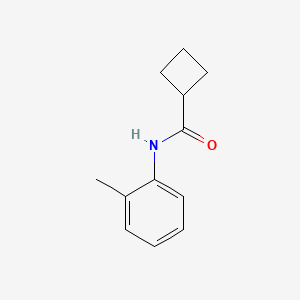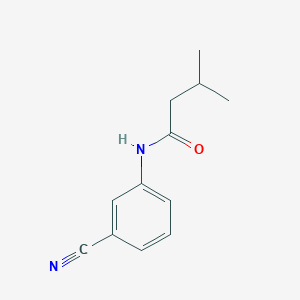
2-(2-Bromophenyl)-2-(propanoylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-2-(propanoylamino)acetic acid, also known as BPPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has also been shown to bind to the alpha-2 adrenergic receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as the ability to enhance plant growth and resistance to environmental stressors. In addition, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to have low toxicity and high bioavailability, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid in lab experiments is its low toxicity and high bioavailability, which make it a safe and effective compound to work with. However, one of the limitations of using 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid, including further studies on its anti-inflammatory and analgesic effects, as well as its potential applications in agriculture and materials science. In addition, future research could focus on the development of novel 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid-based compounds with enhanced properties and applications. Finally, further studies on the mechanism of action of 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid could provide valuable insights into its potential therapeutic applications.
Synthesemethoden
2-(2-Bromophenyl)-2-(propanoylamino)acetic acid can be synthesized through a multistep process that involves the reaction of 2-bromoaniline with N-benzylpropanamide, followed by the addition of acetic anhydride and hydrochloric acid. This process results in the formation of 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In agriculture, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been studied for its ability to enhance plant growth and resistance to environmental stressors. In materials science, 2-(2-Bromophenyl)-2-(propanoylamino)acetic acid has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-2-(propanoylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-9(14)13-10(11(15)16)7-5-3-4-6-8(7)12/h3-6,10H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLALAFRKUARFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)





![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)



![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)